molecular formula C16H11BrClN3O B12043191 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-94-4

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B12043191
CAS No.: 618091-94-4
M. Wt: 376.63 g/mol
InChI Key: PJQHZJWWJIIKDC-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, the compound may be investigated for its interactions with enzymes or receptors, and its potential as a lead compound in drug discovery.

Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone
  • (5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Comparison: Compared to similar compounds, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone may exhibit unique properties due to the presence of both bromine and chlorine substituents. These halogen atoms can influence the compound’s reactivity, biological activity, and overall stability.

Properties

CAS No.

618091-94-4

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H11BrClN3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2

InChI Key

PJQHZJWWJIIKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Cl

Origin of Product

United States

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